molecular formula C9H8BrNO B2710422 5-Bromo-2-cyclopropylpyridine-3-carbaldehyde CAS No. 2248325-23-5

5-Bromo-2-cyclopropylpyridine-3-carbaldehyde

Cat. No. B2710422
CAS RN: 2248325-23-5
M. Wt: 226.073
InChI Key: LUDWUFMDJUXBKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-cyclopropylpyridine-3-carbaldehyde is a chemical compound with the molecular formula C8H8BrNO . It is a halogenated heterocycle and falls under the category of pyridine derivatives. The compound is typically found as a colorless to yellow to brown solid or liquid .


Synthesis Analysis

The synthesis of this compound involves specific chemical reactions. While I don’t have access to specific papers, the general synthetic route may include bromination of a precursor compound containing a cyclopropyl group attached to a pyridine ring. Further oxidation or formylation steps lead to the formation of the aldehyde functional group .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a bromine atom at position 5 and a cyclopropyl group at position 2. The aldehyde functional group is attached to the pyridine ring at position 3. The compound’s empirical formula is C8H8BrNO .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 91-96°C .
  • Storage Temperature : Room temperature (2-8°C) .

Safety and Hazards

  • Hazard Statements : The compound is classified as an eye irritant (H315), skin irritant (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

5-bromo-2-cyclopropylpyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-8-3-7(5-12)9(11-4-8)6-1-2-6/h3-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDWUFMDJUXBKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=C(C=N2)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.